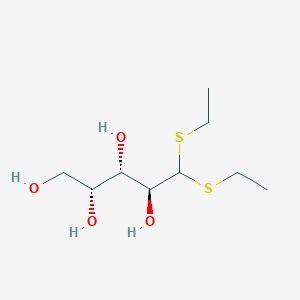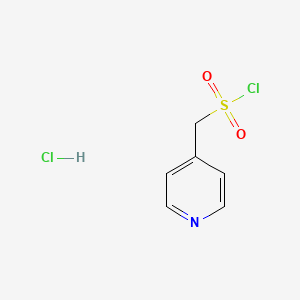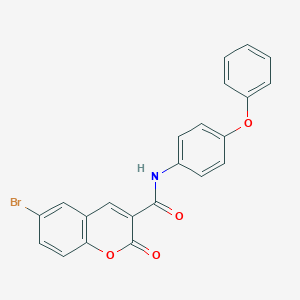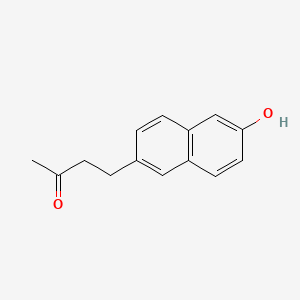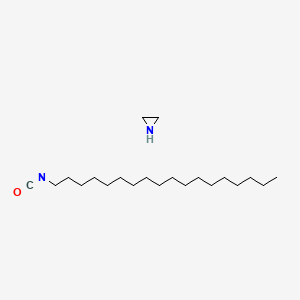
aziridine;1-isocyanatooctadecane
Overview
Description
Aziridine;1-isocyanatooctadecane is a compound that combines the structural features of aziridine and isocyanate groups. Aziridine is a three-membered nitrogen-containing heterocycle known for its high reactivity due to ring strain . The isocyanate group is characterized by the functional group -N=C=O, which is highly reactive towards nucleophiles
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine;1-isocyanatooctadecane can be synthesized through the reaction of aziridine with 1-isocyanatooctadecane. One common method involves the nucleophilic ring-opening of aziridine by the isocyanate group under controlled conditions . This reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Aziridine;1-isocyanatooctadecane undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Polymerization: Both the aziridine and isocyanate groups can participate in polymerization reactions to form polyamines and polyurethanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For nucleophilic ring-opening of the aziridine ring.
Alcohols and Thiols: For reactions with the isocyanate group.
Catalysts: Such as Lewis acids or bases to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Ureas and Carbamates: From the reaction of the isocyanate group with amines and alcohols.
Polyamines and Polyurethanes: From polymerization reactions involving both functional groups.
Scientific Research Applications
Aziridine;1-isocyanatooctadecane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aziridine;1-isocyanatooctadecane involves the reactivity of its aziridine and isocyanate groups. The aziridine ring can undergo nucleophilic ring-opening, leading to the formation of reactive intermediates that can further react with other molecules . The isocyanate group can react with nucleophiles to form stable products such as ureas and carbamates . These reactions are facilitated by the high ring strain of the aziridine ring and the electrophilic nature of the isocyanate group .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Compounds containing the aziridine ring, known for their high reactivity and use in organic synthesis.
Isocyanates: Compounds containing the isocyanate group, widely used in the production of polyurethanes and other polymers.
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity to aziridines but with less ring strain.
Uniqueness
Aziridine;1-isocyanatooctadecane is unique due to the presence of both aziridine and isocyanate functional groups in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
aziridine;1-isocyanatooctadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO.C2H5N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21;1-2-3-1/h2-18H2,1H3;3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOFNLWWSMVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=O.C1CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68441-25-8 | |
| Details | Compound: Aziridine, homopolymer, reaction products with 1-isocyanatooctadecane | |
| Record name | Aziridine, homopolymer, reaction products with 1-isocyanatooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68441-25-8 | |
| Record name | Aziridine, homopolymer, reaction products with 1-isocyanatooctadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


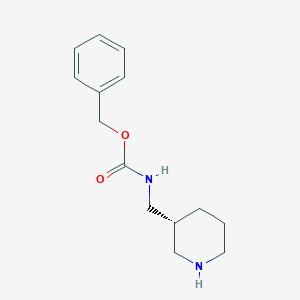

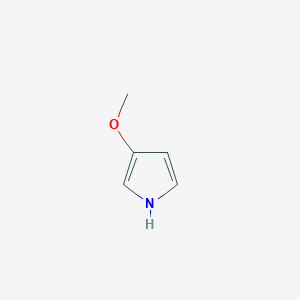

![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B3278915.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B3278921.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
